selenophene-2-carboxylic acid
Overview
Description
selenophene-2-carboxylic acid is an organoselenium compound with the molecular formula C₅H₄O₂Se. It is a derivative of selenophene, where a carboxyl group is attached to the second position of the selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-2-carboxylic acid typically involves the lithiation of selenophene followed by carboxylation. One common method is the reaction of selenophene with n-butyllithium to form the lithiated intermediate, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
selenophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into selenophene-2-carboxaldehyde or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can produce selenophene-2-carboxaldehyde .
Scientific Research Applications
selenophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of selenophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. Its effects are primarily due to the presence of the selenium atom, which can participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: Similar in structure but contains sulfur instead of selenium.
2-Furancarboxylic acid: Contains oxygen in the ring instead of selenium.
2-Tellurophenecarboxylic acid: Contains tellurium instead of selenium.
Uniqueness
selenophene-2-carboxylic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes this compound particularly valuable in various applications .
Properties
IUPAC Name |
selenophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQBFLCVNNZBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177517 | |
Record name | 2-Selenophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22968-45-2 | |
Record name | 2-Selenophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022968452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Selenophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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